molecular formula C23H22N2O7S B10972387 Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate

Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B10972387
M. Wt: 470.5 g/mol
InChI Key: CKAHOYFSAUULCX-UHFFFAOYSA-N
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Description

ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C23H22N2O7S . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with various functional groups, including methoxy, nitro, and benzoyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE can be compared with similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of functional groups in ISOPROPYL 2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(4-METHOXYPHENYL)-3-THIOPHENECARBOXYLATE makes it particularly interesting for research and development.

Properties

Molecular Formula

C23H22N2O7S

Molecular Weight

470.5 g/mol

IUPAC Name

propan-2-yl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O7S/c1-13(2)32-23(27)20-17(14-5-8-16(30-3)9-6-14)12-33-22(20)24-21(26)15-7-10-19(31-4)18(11-15)25(28)29/h5-13H,1-4H3,(H,24,26)

InChI Key

CKAHOYFSAUULCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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